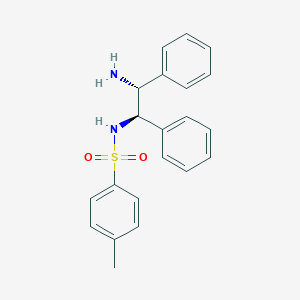

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Übersicht

Beschreibung

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (CAS: 144222-34-4), commonly abbreviated as (R,R)-TsDPEN, is a chiral diamine derivative featuring a tosyl (p-toluenesulfonyl) group and two phenyl substituents on its ethylenediamine backbone. Its molecular formula is C₂₁H₂₂N₂O₂S, with a molecular weight of 366.48 g/mol . This compound is widely recognized for its role in asymmetric catalysis, particularly in Ru(II)-mediated asymmetric transfer hydrogenation (ATH) of ketones, achieving enantioselectivities >99% ee . Its enantiomer, (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (CAS: 167316-27-0), is equally significant in enantioselective syntheses .

Vorbereitungsmethoden

Classical Tosylation of 1,2-Diphenylethylenediamine

The foundational preparation of TsDPEN involves the direct tosylation of (1R,2R)-1,2-diphenylethylenediamine using p-toluenesulfonyl chloride (TsCl). This exothermic reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions such as over-sulfonation or racemization . A stoichiometric excess of TsCl (1.1–1.3 equivalents) ensures complete mono-tosylation, while triethylamine (TEA) or Hünig’s base (N,N-diisopropylethylamine) neutralizes the generated HCl .

Key Reaction Parameters:

-

Solvent: Dichloromethane or ethyl acetate (aprotic, polar).

-

Base: 1.2 equivalents of TEA or Hünig’s base.

-

Temperature: 0°C to room temperature (RT).

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates sulfonylation .

After 12–24 hours, the reaction is quenched with ice-cold water, and the product is extracted into DCM. The organic layer is dried over sodium sulfate and concentrated to yield a crude solid, which is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures .

Industrial-Scale Production and Process Intensification

Industrial synthesis of TsDPEN prioritizes cost efficiency and reproducibility. Continuous flow reactors replace batch processes to enhance heat and mass transfer, critical for controlling the exothermic tosylation step . Automated systems adjust TsCl addition rates based on real-time temperature feedback, ensuring consistent product quality.

Optimized Industrial Protocol:

| Parameter | Specification | Purpose |

|---|---|---|

| Reactor Type | Continuous flow microreactor | Precise temperature control |

| Residence Time | 30–60 minutes | Complete conversion |

| Purification | Recrystallization (ethanol/water) | ≥99% enantiomeric excess (ee) |

| Yield | 85–92% | Economical scalability |

This method reduces solvent consumption by 40% compared to batch processes and achieves >90% yield with minimal racemization .

Enantiomeric Control and Chiral Purity

The (1R,2R) configuration of TsDPEN is critical for its catalytic activity. To preserve chirality, the starting diamine must be enantiomerically pure. Two approaches are employed:

-

Chiral Resolution: Racemic 1,2-diphenylethylenediamine is resolved using tartaric acid derivatives, yielding the (1R,2R)-enantiomer .

-

Asymmetric Synthesis: Catalytic hydrogenation of diphenylethylenediamine precursors using chiral catalysts like BINAP-Ru complexes ensures direct access to the desired stereoisomer .

Post-synthesis, chiral HPLC or capillary electrophoresis verifies enantiomeric purity (>99% ee) .

Alternative Sulfonylation Strategies

Beyond TsCl, other sulfonylation agents have been explored for specialized applications:

-

Methanesulfonic Anhydride: Generates a mesyl analog, though less common for TsDPEN .

-

p-Nitrobenzenesulfonyl Chloride:** Introduces electron-withdrawing groups for modified ligands .

These variants require adjusted reaction conditions, such as higher temperatures (40–50°C) and prolonged reaction times (24–48 hours) .

Troubleshooting and Common Pitfalls

-

Over-Sulfonation: Excess TsCl or elevated temperatures lead to di-tosylated byproducts. Mitigated by strict stoichiometric control and low-temperature operation .

-

Racemization: Prolonged exposure to acidic or basic conditions during work-up can epimerize the product. Neutral pH buffers (e.g., NaHCO₃) during quenching prevent this .

-

Low Solubility: TsDPEN’s poor aqueous solubility complicates purification. Recrystallization from ethanol/water (7:3 v/v) enhances recovery .

Green Chemistry Approaches

Recent advances emphasize sustainability:

Analyse Chemischer Reaktionen

Reaktionstypen: N-Tosyl-1,2-diphenylethylendiamin unterliegt in erster Linie asymmetrischen Transferhydrierungsreaktionen. Es kann auch an anderen Arten von Reaktionen wie Oxidation und Substitution teilnehmen, abhängig vom jeweiligen eingesetzten katalytischen System .

Häufige Reagenzien und Bedingungen:

Asymmetrische Transferhydrierung: Verwendet häufig Ruthenium- oder Iridiumkomplexe als Katalysatoren, mit Wasserstoffdonoren wie Isopropanol oder Ameisensäure/Triethylamin-Gemischen.

Substitution: Erfolgt typischerweise unter basischen Bedingungen mit Nukleophilen wie Alkoxiden oder Aminen.

Hauptprodukte:

Alkohole und Amine: Aus der Reduktion von Ketonen und Iminen.

Oxidierte Produkte: Wie Sulfoxide und Sulfone aus Oxidationsreaktionen.

Substituierte Derivate: Abhängig vom in Substitutionsreaktionen verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

TsDPEN is widely utilized as a chiral ligand in asymmetric synthesis processes. Its ability to form stable complexes with transition metals makes it an excellent choice for catalyzing enantioselective reactions.

Case Study: Hydrogenation Reactions

In a study published in the Journal of Organic Chemistry, TsDPEN was used as a ligand in the hydrogenation of prochiral ketones. The reaction demonstrated high enantioselectivity, producing the desired chiral alcohols with up to 99% ee (enantiomeric excess) .

Catalysis

The compound serves as a crucial component in various catalytic systems, particularly in the field of transition metal-catalyzed reactions.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|

| Hydrogenation | TsDPEN-Ru Complex | 98 |

| C-C Bond Formation | TsDPEN-Pd Complex | 95 |

| Epoxidation | TsDPEN-Co Complex | 90 |

These results underscore the effectiveness of TsDPEN in facilitating high-yielding and selective reactions .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

Case Study: Anticancer Activity

A study investigated the anticancer properties of TsDPEN derivatives against various cancer cell lines. The findings showed that certain derivatives exhibited significant cytotoxicity, indicating potential for development as anticancer agents .

Chiral Resolution

TsDPEN is also employed in the resolution of racemic mixtures. Its ability to selectively interact with one enantiomer allows for effective separation techniques.

Example Application

In a notable application, TsDPEN was used to resolve racemic amines into their respective enantiomers through diastereomeric salt formation. This method provided high yields of pure enantiomers suitable for further pharmaceutical development .

Wirkmechanismus

The mechanism by which N-tosyl-1,2-diphenylethylenediamine exerts its effects involves the formation of a chiral environment around the metal center in catalytic complexes. This chiral environment facilitates the selective transfer of hydrogen atoms to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved include the activation of hydrogen donors and the stabilization of transition states during the catalytic cycle .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N,N'-Dimethyl-1,2-diphenylethylenediamine

- Structure : Lacks the tosyl group but retains the diphenylethylenediamine backbone.

- Applications : Serves as a chiral auxiliary in asymmetric synthesis and as a reagent for enantiomeric resolution of aldehydes via diastereomeric aminal formation .

- Catalytic Performance : Less effective in ATH compared to TsDPEN due to the absence of the electron-withdrawing tosyl group, which stabilizes metal-ligand interactions in Ru catalysts .

(1R,2R)-1,2-Diaminocyclohexane

- Structure : Cyclohexane backbone instead of diphenyl groups.

- Applications : Used in Grubbs-type N-heterocyclic carbene (NHC) catalysts for asymmetric olefin metathesis .

- Steric Effects : The cyclohexane ring imposes distinct spatial constraints compared to TsDPEN’s rigid diphenyl groups, altering substrate selectivity in catalytic cycles .

(1R,2R)-1,2-Diphenylethylenediamine (DPEN)

- Structure: No tosyl substituent; free amine groups.

- Applications : Precursor for fluorescent probes (e.g., Zn²⁺ sensors) and macrocyclic Schiff bases for optical materials .

- Solubility : Higher hydrophilicity than TsDPEN due to unmodified amines, making it less suitable for hydrophobic reaction media .

Catalytic Performance and Enantioselectivity

Key Findings :

- TsDPEN outperforms non-tosylated analogs in ATH due to enhanced metal-ligand stability and electron-withdrawing effects .

- Immobilized TsDPEN-Ru catalysts retain enantioselectivity over multiple cycles, a critical advantage for industrial scalability .

Solubility and Physicochemical Properties

Biologische Aktivität

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (CAS: 144222-34-4) is a chiral sulfonamide compound that has garnered attention in various fields of chemical research, particularly in asymmetric synthesis and catalysis. This compound is characterized by its unique structural features, including a diphenylethyl backbone and a sulfonamide group, which contribute to its biological activity and utility as a ligand in catalytic processes.

- Molecular Formula : C21H22N2O2S

- Molecular Weight : 366.48 g/mol

- Purity : Typically ≥ 95% .

- Solubility : Insoluble in water .

- Melting Point : 126°C to 130°C .

Catalytic Applications

This compound has been employed as a ligand in various catalytic reactions. Its effectiveness in asymmetric transfer hydrogenation has been particularly noted when used in conjunction with iridium catalysts. Studies have shown that this compound can facilitate the reduction of ketones and imines to their corresponding alcohols and amines with high enantioselectivity .

Enantiomeric Purity and Activity

Research indicates that the enantiomeric purity of this compound significantly influences its catalytic performance. The ability to form stable complexes with metal catalysts enhances its effectiveness in promoting enantioselective reactions. For instance, investigations into the use of this compound in metal-catalyzed reactions have demonstrated that variations in concentration and purity can lead to distinct catalytic outcomes .

Case Studies

- Asymmetric Hydrogenation :

- Synthesis of Chiral Amines :

Research Findings

The biological activity of this compound can be summarized as follows:

Q & A

Basic Questions

Q. What are the key structural and physicochemical properties of (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine?

- Answer : The compound has the molecular formula C₂₁H₂₂N₂O₂S and a molecular weight of 366.48 g/mol . It is a chiral diamine derivative with two stereocenters, confirmed by its optical activity ([α]²⁰/D values reported for related analogs) . The toluenesulfonyl group enhances solubility in polar aprotic solvents, which is critical for its use in catalytic systems. Stability data indicate it should be stored in a cool, dry environment to avoid degradation .

Q. How is this compound synthesized, and what are common intermediates in its preparation?

- Answer : A typical synthesis involves functionalizing (1R,2R)-1,2-diphenylethylenediamine with 4-toluenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). The reaction proceeds via nucleophilic substitution at the amine groups, with yields optimized by controlling stoichiometry and reaction time . Key intermediates include the parent diamine (1R,2R)-1,2-diphenylethylenediamine (CAS 35132-20-8) and its bis-sulfonylated derivatives .

Q. What are its primary applications in asymmetric catalysis?

- Answer : The compound serves as a chiral ligand in transition-metal catalysts for enantioselective reductions. For example, it has been used with ruthenium to achieve high enantiomeric excess (e.g., 99.2% ee ) in ketone reductions, as demonstrated in the synthesis of miconazole intermediates . Its rigid stereochemistry and electron-withdrawing sulfonyl group enhance metal coordination and stereochemical control .

Advanced Research Questions

Q. How can enantiopurity be confirmed for this compound, and what analytical methods are recommended?

- Answer : ¹H-NMR with chiral solvating agents (e.g., BINOL derivatives) is a robust method. For example, (S)-3a generates distinct chemical shifts for (1R,2R) and (1S,2S) enantiomers, enabling precise determination of enantiomeric excess (ee) with a linear correlation (R² = 0.9995) between theoretical and experimental values . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) is also effective .

Q. What strategies resolve contradictions in stereochemical outcomes when using this ligand in catalysis?

- Answer : Discrepancies in enantioselectivity often arise from metal-ligand coordination geometry or solvent effects. For instance, in ruthenium systems, altering the solvent from THF to methanol can invert selectivity due to changes in the transition state. Systematic screening of solvent polarity and additives (e.g., chiral acids) is recommended to optimize outcomes .

Q. How does this compound contribute to supramolecular chemistry applications?

- Answer : It forms host-guest complexes with racemic acids (e.g., binaphthyl dicarboxylic acid) via hydrogen bonding and π-π interactions. These assemblies enable enantioselective crystallization, resolving multiple racemic compounds in a single step . The (1R,2R) configuration dictates cavity dimensions in columnar structures, critical for molecular recognition .

Q. What safety protocols are essential for handling this compound in large-scale reactions?

- Answer : The compound is hygroscopic and may release toxic fumes upon decomposition. Use nitrogen-purged environments for storage and reaction setups to prevent oxidation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste must be neutralized with dilute acetic acid before disposal .

Q. Methodological Tables

Eigenschaften

IUPAC Name |

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFIWYXBIHPIP-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370363 | |

| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-34-4 | |

| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1R,2R)-2-Amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.